Due to its nonpolar nature, durene can dissolve a wide range of nonpolar organic compounds. This makes it a useful solvent in various research areas, including:
Dureen's well-defined structure and unique spectroscopic properties make it a valuable reference compound in various analytical techniques:
1,2,3,5-Tetramethylbenzene, also known as isodurene, is an aromatic hydrocarbon with the molecular formula and a molecular weight of approximately 134.22 g/mol . This compound features a symmetrical structure characterized by four methyl groups attached to a benzene ring. Its chemical structure can be represented as follows:
textCH3 | CH3--C--CH3 | C6H4 | CH3--C--CH3
1,2,3,5-Tetramethylbenzene appears as a colorless liquid under standard conditions and has a sweet odor. It is insoluble in water but soluble in organic solvents. The compound exhibits a boiling point of approximately 386.2 °F (197 °C) and a melting point of about 174.6 °F (79.2 °C) .
1,2,3,5-Tetramethylbenzene can be synthesized through several methods:
1,2,3,5-Tetramethylbenzene has several applications in various industries:
1,2,3,5-Tetramethylbenzene belongs to a group of compounds known as tetramethylbenzenes. Other notable isomers include:
Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Unique Characteristics |
---|---|---|---|---|
1,2,3,5-Tetramethylbenzene | C10H14 | 197 | 79.2 | Sweet odor; used as an internal standard |
1,2,3,4-Tetramethylbenzene | C10H14 | 174 | 79.0 | Less symmetrical; different reactivity |
1,2,4,5-Tetramethylbenzene | C10H14 | 198 | 79.0 | High melting point; significant industrial use |
1,2,3,5-Tetramethylbenzene was first identified in the late 19th century as a component of coal tar, a byproduct of coal carbonization. Early isolation methods relied on fractional distillation and crystallization techniques to separate it from complex hydrocarbon mixtures. Industrial production began in the 20th century, driven by demand for aromatic hydrocarbons in synthetic chemistry. A key milestone was its synthesis via methylation of mesitylene (1,3,5-trimethylbenzene) using Grignard reagents and dimethyl sulfate, as documented in early organic chemistry literature. By the mid-20th century, advanced separation methods like stripping crystallization enabled high-purity isolation from isomer mixtures.
The systematic IUPAC name 1,2,3,5-tetramethylbenzene reflects the positions of methyl groups on the benzene ring (Figure 1). Its common name, isodurene, distinguishes it from isomers prehnitene (1,2,3,4-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene). The molecular formula is $$ \text{C}{10}\text{H}{14} $$, with a molar mass of 134.22 g/mol.
Structural Features:
Figure 1: Structural formula of 1,2,3,5-tetramethylbenzene.
$$ \text{C}6\text{H}2(\text{CH}3)4 $$
Tetramethylbenzenes exhibit structural isomerism due to varying methyl group positions. The three isomers are compared below:
Key Differences:
1,2,3,5-Tetramethylbenzene, also known by its common name Isodurene, is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄ [1] [3]. The compound features a benzene ring with four methyl groups (-CH₃) attached at positions 1, 2, 3, and 5, creating a distinct substitution pattern that influences its molecular geometry and symmetry properties [2] [4].
Irritant